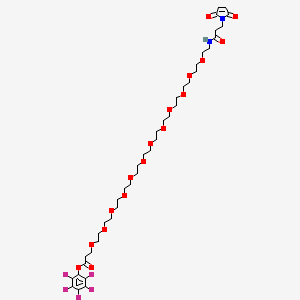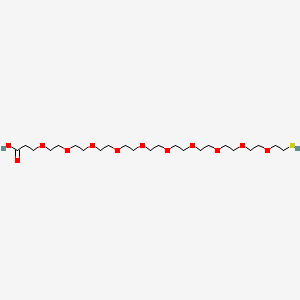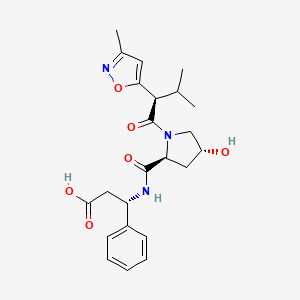
DBCO-Val-Cit-PABC-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The Val-Cit-PABC-PNP linker is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, making it highly specific for targeted drug delivery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-Val-Cit-PABC-PNP involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the Val-Cit dipeptide motif, and finally the attachment of the PABC-PNP moiety. The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, with purification steps including silica gel chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions: DBCO-Val-Cit-PABC-PNP primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to the presence of the DBCO group. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature without the need for a catalyst .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-containing molecule. This linkage is crucial for the stability and functionality of the resulting antibody-drug conjugate .
科学研究应用
DBCO-Val-Cit-PABC-PNP is widely used in the field of antibody-drug conjugates (ADCs). Its primary application is in the targeted delivery of cytotoxic drugs to cancer cells. The cleavable nature of the linker allows for the release of the drug payload specifically within the tumor microenvironment, minimizing off-target effects and improving therapeutic efficacy .
In addition to its use in ADCs, this compound is also employed in various bioconjugation techniques, including the labeling of biomolecules for imaging and diagnostic purposes. Its high specificity and efficiency make it a valuable tool in both research and clinical settings .
作用机制
The mechanism of action of DBCO-Val-Cit-PABC-PNP involves the cleavage of the Val-Cit dipeptide motif by cathepsin B and related enzymes within the lysosomes of tumor cells. This cleavage releases the PABC-PNP moiety, which subsequently undergoes hydrolysis to release the active drug payload. The DBCO group facilitates the initial conjugation to the antibody or other targeting molecule through SPAAC, ensuring precise delivery to the target cells .
相似化合物的比较
Similar Compounds:
- DBCO-PEG4-Val-Cit-PAB-PNP
- DBCO-Val-Cit-PABC-PNP
Uniqueness: this compound is unique due to its combination of the DBCO group for SPAAC reactions and the Val-Cit-PABC-PNP linker for enzyme-specific cleavage. This dual functionality allows for highly specific and efficient drug delivery, making it superior to other linkers that may lack one of these features .
属性
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJTFMRBABKDS-VZZHGAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














